Undeca-5,10-dien-1-ol
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Overview
Description
Undeca-5,10-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The compound is notable for its unique structure, which includes two double bonds located at the 5th and 10th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undeca-5,10-dien-1-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 1,10-undecadiene. This process typically includes the following steps:
Hydroboration: The addition of borane (BH3) to the double bonds of 1,10-undecadiene.
Oxidation: The subsequent oxidation of the borane adduct using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Undeca-5,10-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of undec-5,10-dienal or undec-5,10-dienoic acid.
Reduction: Formation of undecan-1-ol.
Substitution: Formation of halogenated derivatives like undec-5,10-dienyl chloride.
Scientific Research Applications
Undeca-5,10-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Undeca-5,10-dien-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Undeca-5,10-diyn-1-ol: Similar structure but with triple bonds instead of double bonds.
Deca-5,9-dien-1-ol: A shorter carbon chain with double bonds at the 5th and 9th positions.
Hexa-4,5-dien-1-ol: An even shorter chain with double bonds at the 4th and 5th positions.
Uniqueness
Undeca-5,10-dien-1-ol is unique due to its specific placement of double bonds and the length of its carbon chain, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5E)-undeca-5,10-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,6-7,12H,1,3-5,8-11H2/b7-6+ |
InChI Key |
FIXBYNXJJVXWBD-VOTSOKGWSA-N |
Isomeric SMILES |
C=CCCC/C=C/CCCCO |
Canonical SMILES |
C=CCCCC=CCCCCO |
Origin of Product |
United States |
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